

Application Notes: Fmoc-Thr(SO₃Na)-OH in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Thr(SO₃Na)-OH**

Cat. No.: **B12282746**

[Get Quote](#)

1. Introduction

Fmoc-Thr(SO₃Na)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate sulfated threonine residues into synthetic peptides. Threonine O-sulfation, analogous to the more commonly studied tyrosine O-sulfation, is a critical post-translational modification (PTM) that can significantly influence the biological activity of peptides and proteins. By mediating protein-protein interactions (PPIs), sulfated peptides play crucial roles in a myriad of physiological and pathological processes.^{[1][2]} The ability to synthesize peptides containing sulfated threonine opens avenues for developing novel therapeutic agents and research tools to probe biological systems.

These synthetic sulfopeptides can act as mimetics or antagonists of natural ligands, making them valuable candidates in drug discovery for targeting receptors and enzymes whose function is modulated by sulfation. Key therapeutic areas of interest include anticoagulation, anti-inflammatory, and antiviral drug development.

2. Core Applications in Drug Discovery

Synthesis of Sulfated Peptides via Fmoc-SPPS

The primary application of **Fmoc-Thr(SO₃Na)-OH** is as a building block in Fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis. The Fmoc protecting group is base-labile, making it compatible with the acid-sensitive nature of the O-sulfate ester bond, a significant challenge in older Boc-based synthesis methods.^[1]

However, several challenges must be addressed when incorporating **Fmoc-Thr(SO₃Na)-OH**:

- Acid Lability: The O-sulfate group is prone to hydrolysis under the strongly acidic conditions typically used for peptide cleavage from the resin.[3][4] This necessitates the use of milder cleavage cocktails and optimized conditions.
- Coupling Efficiency: The negatively charged sulfate group can lead to poor resin swelling and sluggish coupling reactions, potentially resulting in deletion sequences and lower yields. [1][5] To overcome this, specialized coupling reagents and protocols are often required.
- Solubility: The sodium salt form can have limited solubility in standard organic solvents used in SPPS, such as DMF. Alternative salt forms, like the tetrabutylammonium (TBA) salt, have been shown to improve solubility and stability.[3]

Modulation of Protein-Protein Interactions (PPIs)

Sulfation is a key modulator of extracellular PPIs.[1][2][6] The negatively charged sulfate group can serve as a crucial recognition motif, enhancing binding affinity and specificity between a peptide ligand and its receptor. By incorporating sulfated threonine, synthetic peptides can be designed to mimic or inhibit these natural interactions. This strategy is particularly relevant for targeting PPIs that are considered "undruggable" by traditional small molecules due to their large and relatively flat interface areas.[7][8]

Potential Therapeutic Areas

- Anticoagulant Agents: Sulfated molecules can mimic the action of heparin, a naturally occurring highly sulfated polysaccharide, by binding to and modulating the activity of proteins in the coagulation cascade. Peptides containing sulfated threonine could be designed as novel anticoagulants with potentially improved specificity and safety profiles compared to traditional therapies.
- Anti-inflammatory and Antiviral Drugs: Many inflammatory processes and viral entry mechanisms rely on PPIs mediated by sulfated motifs. For example, chemokine receptors involved in inflammation and viral co-receptors (like CXCR4 for HIV) recognize sulfated ligands. Synthetic sulfopeptides can act as competitive inhibitors, blocking these interactions and preventing inflammation or viral infection.[9]

- Probes for Plant Biology: Sulfated peptides, such as PLANT PEPTIDE CONTAINING SULFATED TYROSINE 1 (PSY1), are critical signaling hormones in plants that regulate growth and stress responses.[10][11][12] **Fmoc-Thr(SO₃Na)-OH** can be used to synthesize these peptides and their analogs to study plant signaling pathways, potentially leading to new agricultural applications.

Data and Synthesis Parameters

Table 1: Physicochemical Properties of Fmoc-Thr(SO₃Na)-OH

Property	Value	Reference
Chemical Formula	C ₁₉ H ₁₈ NNaO ₈ S	[13][14]
Molecular Weight	443.40 g/mol	[13]
CAS Number	160112-18-5	[13]
Appearance	White to off-white solid	Generic
Purity	≥98% (typically)	[13]

Table 2: Comparison of Coupling Reagents for Sulfated Amino Acids

Coupling Reagent	Activation Method	Advantages	Considerations
HBTU/DIPEA	Aminium Salt	Commonly used, effective for many standard couplings.	May be less effective for hindered or electrostatically challenging couplings like sulfated amino acids. [15]
PyBOP/NMM	Phosphonium Salt	Powerful coupling agent, often used for difficult sequences.	Used successfully for incorporating Fmoc-Tyr(SO ₃ Na)-OH. [4]
HCTU/DIPEA	Aminium Salt	High efficiency and rapid coupling times.	Shown to be effective in automated synthesis with sulfated analogs. [15]
DIC/OxymaPure	Carbodiimide/Additive	Cost-effective, minimizes racemization.	Recommended for problematic amino acids like Arginine; strategy involves in situ activation. [16]

Table 3: Recommended Cleavage Conditions for Sulfated Peptides

Cleavage Cocktail	Composition	Time/Temp	Application Notes
Low-TFA	TFA/TIS/H ₂ O (95:2.5:2.5)	1.5 - 2 hours @ 4°C	Minimizes loss of the acid-labile sulfate group. Low temperature is critical. [4][15] TIS (Triisopropylsilane) acts as a scavenger.
TFA/DCM	TFA/DCM (e.g., 10-50%)	Varies	For very acid-sensitive resins (e.g., 2-chlorotrityl chloride) allowing cleavage while keeping side-chain protecting groups intact.

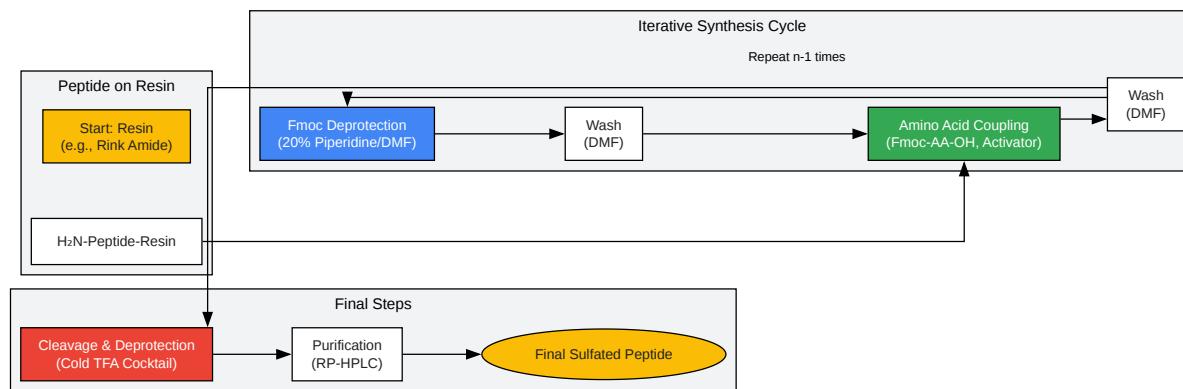
Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Sulfated Peptide

This protocol outlines the manual synthesis of a generic peptide containing a sulfated threonine residue using Fmoc chemistry.

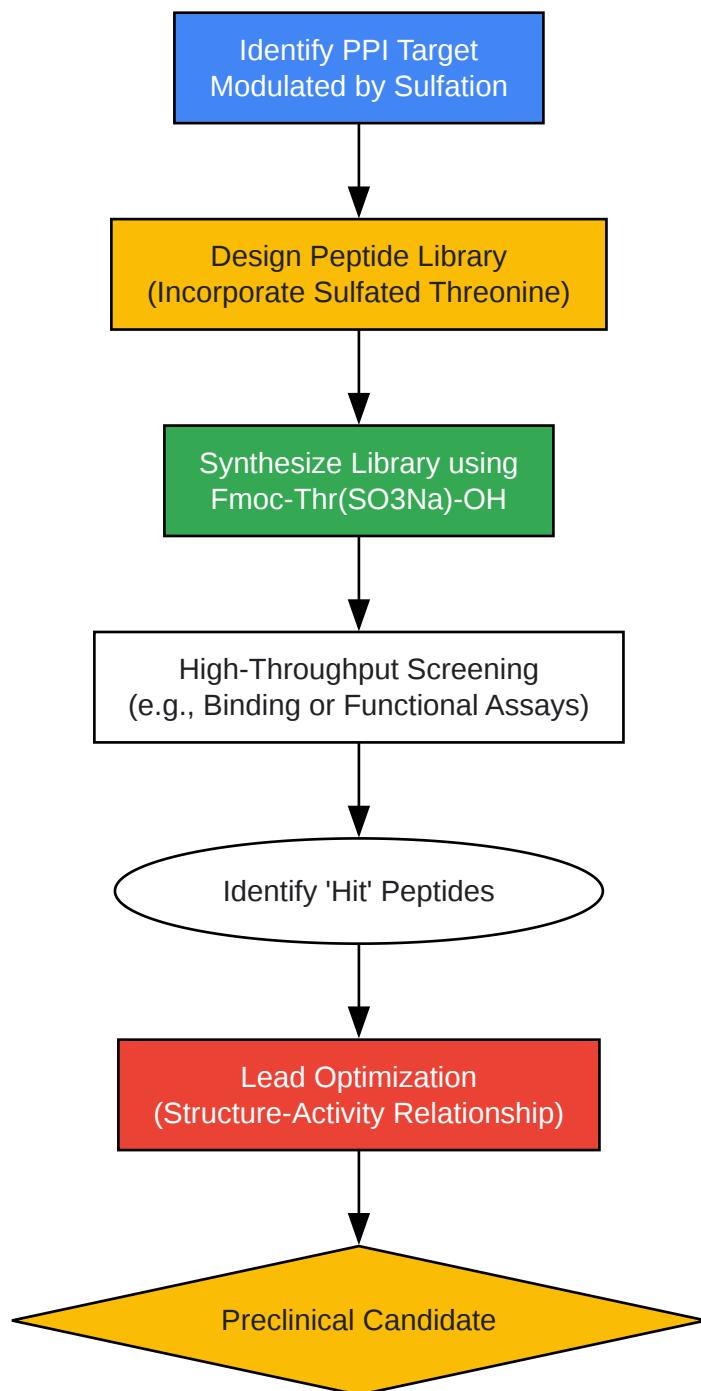
1. Resin Preparation: a. Place 100 mg of Rink Amide resin in a fritted reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.[17] c. Drain the DMF.
2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Add another 2 mL of 20% piperidine in DMF. Agitate for 15 minutes.[18] d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (Standard Residue): a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HCTU, and 6 equivalents of DIPEA in 1 mL of DMF. b. Pre-activate for 2-5 minutes. c. Add the activation mixture to the resin. Agitate for 1-2 hours. d. Drain and wash with DMF (3 x 2 mL).

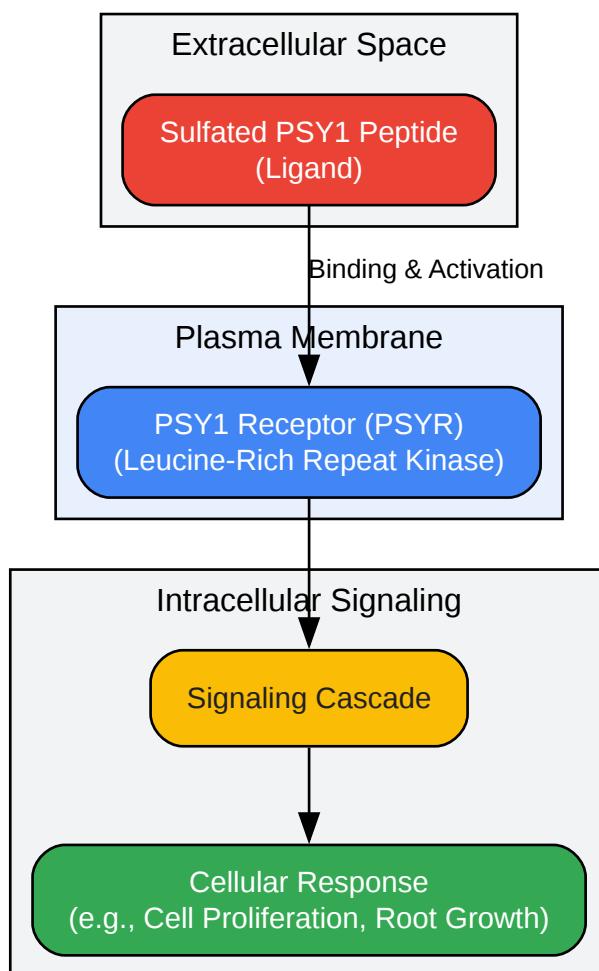
4. Incorporation of **Fmoc-Thr(SO₃Na)-OH**: a. Dissolve 3 equivalents of **Fmoc-Thr(SO₃Na)-OH**, 3 equivalents of PyBOP, and 9 equivalents of N-methyl morpholine (NMM) in 1 mL of DMF. [4] Note: A longer pre-activation and coupling time (up to 4 hours or overnight) may be necessary due to the charged side chain.[5] b. Add the activation mixture to the deprotected resin. Agitate for 4 hours. c. Perform a Kaiser test to check for complete coupling. If incomplete, recouple. d. Drain and wash the resin with DMF (5 x 2 mL).
5. Iteration and Final Deprotection: a. Repeat steps 2 and 3/4 for each amino acid in the sequence. b. After the final coupling, perform a final Fmoc deprotection (Step 2). c. Wash the resin with DMF (5 x 2 mL), followed by dichloromethane (DCM) (3 x 2 mL), and dry under vacuum.
6. Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) and cool it on ice for 10 minutes. b. Add 2 mL of the cold cocktail to the dried resin. c. Agitate gently at 4°C for 2 hours.[4] d. Filter the solution to separate the resin, collecting the filtrate in a cold centrifuge tube. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge, decant the ether, and dry the peptide pellet.


Protocol 2: Purification of Sulfated Peptides by RP-HPLC

Due to the acid lability of the sulfate group, purification buffers should be near neutral pH.

1. System Setup: a. Column: C18 reverse-phase column (e.g., 5 µm particle size). b. Mobile Phase A: 0.1 M Ammonium Acetate, pH 7.0.[15] c. Mobile Phase B: Acetonitrile. d. Detector: UV at 220 nm and 280 nm.
2. Sample Preparation: a. Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A. b. Centrifuge to remove any insoluble material.
3. Purification: a. Equilibrate the column with 95% A / 5% B. b. Inject the sample. c. Elute the peptide using a linear gradient, for example, 5% to 65% B over 60 minutes. d. Collect fractions corresponding to the major peak.
4. Analysis and Lyophilization: a. Analyze the collected fractions by mass spectrometry to confirm the identity of the product. b. Pool the pure fractions and lyophilize multiple times to


remove the ammonium acetate buffer.


Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-Tyr(SO₃Na)-OH.H₂O | Benchchem [benchchem.com]
- 2. Determination of the sites of tyrosine O-sulfation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Targeting of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Targeting of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Strategies of Antiviral Drug Discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfated plant peptide hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sulfated peptides: key players in plant development, growth, and stress responses [frontiersin.org]
- 12. Sulfated plant peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 160112-18-5 | Fmoc-Thr(SO₃Na)-OH | Next Peptide [nextpeptide.com]
- 14. Fmoc-Thr(SO₃Na)-OH | C19H18NNaO₈S | CID 122173519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 16. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- To cite this document: BenchChem. [Application Notes: Fmoc-Thr(SO₃Na)-OH in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12282746#applications-of-fmoc-thr-so3na-oh-in-drug-discovery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com